Diphenethindole

Description

Diphenethindole, systematically named 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (alias: CM-Phos), is an organophosphorus compound featuring an indole core substituted with a dicyclohexylphosphino group and a methyl moiety . Its molecular formula is C₃₁H₃₄NP, yielding a molecular weight of 459.58 g/mol. This compound is primarily utilized in catalytic and synthetic chemistry as a ligand due to its electron-rich phosphine group, which facilitates metal coordination in transition-metal-catalyzed reactions . Commercial grades include ReagentPlus® (99% purity) and HPLC-grade (≥94%), indicating its importance in high-precision research applications .

Properties

CAS No. |

72601-09-3 |

|---|---|

Molecular Formula |

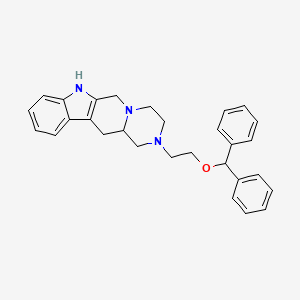

C29H31N3O |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

6-(2-benzhydryloxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene |

InChI |

InChI=1S/C29H31N3O/c1-3-9-22(10-4-1)29(23-11-5-2-6-12-23)33-18-17-31-15-16-32-21-28-26(19-24(32)20-31)25-13-7-8-14-27(25)30-28/h1-14,24,29-30H,15-21H2 |

InChI Key |

JYRRLCNLAJMXFH-UHFFFAOYSA-N |

SMILES |

C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3 |

Canonical SMILES |

C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3 |

Synonyms |

diphenethindole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Diphenylamine Derivatives (e.g., Tofenamic Acid):

- Tofenamic acid (a diphenylamine analog) shares a biphenyl backbone but replaces the phosphino group with a carboxylic acid, rendering it a nonsteroidal anti-inflammatory drug (NSAID) .

- Diphenethindole ’s phosphine group enhances its utility in catalysis, whereas tofenamic acid’s carboxyl group directs its pharmacological activity toward cyclooxygenase inhibition .

Organoselenium Compounds (e.g., Diphenyl Diselenide):

- Diphenyl diselenide (CAS 1666-13-3) contains a diselenide (Se–Se) bond, contrasting with this compound’s P–C linkage. While both serve as ligands, diphenyl diselenide is noted for higher toxicity and oxidative instability compared to phosphine-based ligands .

Polycyclic Aromatic Hydrocarbons (e.g., Fluoranthene Derivatives):

- This compound, being a synthetic indole derivative, lacks significant environmental persistence but shares aromatic stacking properties useful in material science .

Functional and Application-Based Comparison

Research Findings

- Catalytic Efficiency : this compound’s phosphine ligand exhibits superior electron-donating capacity compared to diphenyl diselenide, enhancing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Pharmacological Contrast : Unlike tofenamic acid, this compound lacks direct therapeutic applications but is pivotal in synthesizing bioactive metal complexes .

- Environmental Impact : Fluoranthene derivatives bioaccumulate in ecosystems, whereas this compound’s synthetic nature and low volatility minimize environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.